tert-butyl N-{2-[(Z)-N'-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate
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Overview
Description
tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and a carbamate linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl N-(2-aminoethyl)-N-methylcarbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve efficient production. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical assays .
Medicine
In medicine, tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate is explored for its therapeutic potential. Its unique chemical properties may enable it to act as an inhibitor or activator of specific enzymes, making it a potential candidate for treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The carbamate linkage provides stability and allows for controlled release of active moieties .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(2-aminoethyl)-N-methylcarbamate: This compound shares a similar structure but lacks the hydroxycarbamimidoyl group
tert-butyl N-{2-[(chlorocarbonyl)(methyl)amino]ethyl}-N-methylcarbamate: This compound has a chlorocarbonyl group instead of the hydroxycarbamimidoyl group
Uniqueness
The uniqueness of tert-butyl N-{2-[(Z)-N’-hydroxycarbamimidoyl]ethyl}-N-methylcarbamate lies in its hydroxycarbamimidoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-(3-amino-3-hydroxyiminopropyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-9(2,3)15-8(13)12(4)6-5-7(10)11-14/h14H,5-6H2,1-4H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCLOPOHPILASZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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